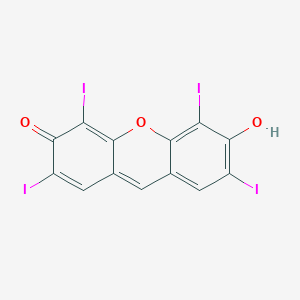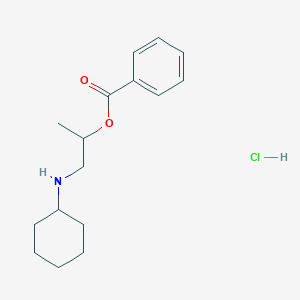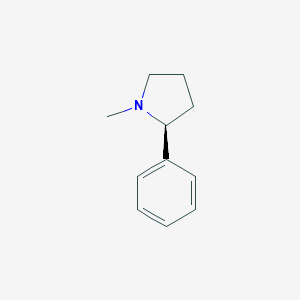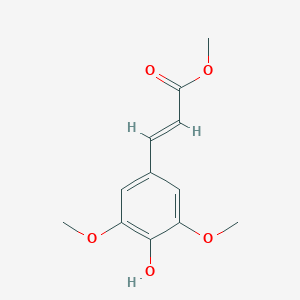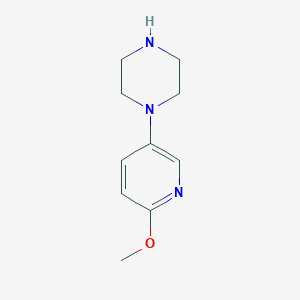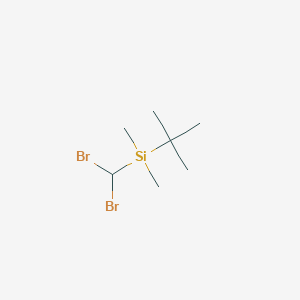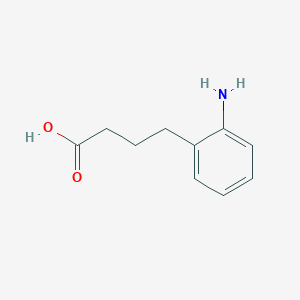
4-(2-Aminophenyl)butanoic acid
Vue d'ensemble
Description
“4-(2-Aminophenyl)butanoic acid” is a chemical compound with the molecular formula C10H13NO2 . It is also known by other names such as “4-(2-Aminophenyl)-2,4-dioxobutanoic acid” and "Benzenebutanoic acid, 2-amino-α,γ-dioxo-" .
Molecular Structure Analysis
The molecular structure of “4-(2-Aminophenyl)butanoic acid” consists of 10 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight is 179.221 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-Aminophenyl)butanoic acid” include a molecular weight of 215.67700, a density of 1.177g/cm3, and a boiling point of 364ºC at 760 mmHg . The compound is a solid at room temperature .Applications De Recherche Scientifique
Synthesis and Pharmaceutical Intermediates
- 4-(2-Aminophenyl)butanoic acid is a key intermediate in the synthesis of thymidylate synthase inhibitors, crucial for pharmaceutical applications. This synthesis, characterized by mild reaction conditions and suitability for industrial-scale production, highlights its significance in drug development (Yuan Guo-qing, 2013).
Spectroscopic and Structural Investigations
- Spectroscopic studies, including FT-IR and FT-Raman, along with theoretical calculations, have been performed on derivatives of butanoic acid. These studies are crucial for understanding the stability, reactivity, and potential applications of these compounds in nonlinear optical materials and pharmacology (K. Vanasundari et al., 2018).
Antifungal and Antibiotic Properties
- A novel butanoic acid derivative, thiobutacin, was isolated from Lechevalieria aerocolonigenes and exhibited notable antifungal and antioomycete activities. This discovery underlines the potential of 4-(2-Aminophenyl)butanoic acid derivatives in developing new antibiotics (Jung Yeop Lee et al., 2004).
Role in TRPV1 Modulation
- Derivatives of 4-(2-Aminophenyl)butanoic acid have been identified as TRPV1 channel modulators. These compounds show promise in pharmacological applications, especially in the context of pain management and neurology (F. Aiello et al., 2016).
Synthesis of LY518674 Intermediate
- An organic solvent-free process for synthesizing 4-(4-hydroxyphenyl)butanoic acid, an intermediate in the synthesis of LY518674, highlights the chemical versatility and industrial applicability of butanoic acid derivatives (L. Delhaye et al., 2006).
Propriétés
IUPAC Name |
4-(2-aminophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-9-6-2-1-4-8(9)5-3-7-10(12)13/h1-2,4,6H,3,5,7,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJUPMPORLHXGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80329100 | |
| Record name | 4-(2-aminophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80329100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminophenyl)butanoic acid | |
CAS RN |
145486-67-5 | |
| Record name | 4-(2-aminophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80329100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(-)-(2S,5R)-9-[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]guanine](/img/structure/B126863.png)
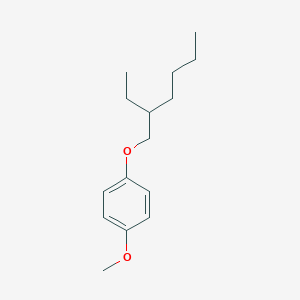
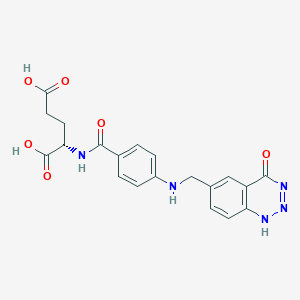
![Furo[2,3d]pyrimidine antifolate](/img/structure/B126868.png)
